Diisopropyl terephthalate
Overview
Description
Diisopropyl terephthalate is a chemical compound with the molecular formula C14H18O4 . It has an average mass of 250.290 Da and a monoisotopic mass of 250.120514 Da . It is also known by other names such as 1,4-Benzenedicarboxylic acid, bis(1-methylethyl) ester, and 1,4-Bis(1-methylethyl) 1,4-benzenedicarboxylate .
Physical And Chemical Properties Analysis
Diisopropyl terephthalate has an average mass of 250.290 Da and a monoisotopic mass of 250.120514 Da . Further physical and chemical properties are not provided in the search results.
Scientific Research Applications
1. Genetic Toxicology Testing
Diisopropyl terephthalate, though not explicitly mentioned, can be related to studies on similar compounds like Di(2‐ethylhexyl) terephthalate (DEHT). DEHT, used as a plasticizer in polymeric materials, has been tested for genotoxicity. It has been found to be non-genotoxic, similar to its isomeric relative DEHP, in various assays including Ames Salmonella bacterial mutagenicity assay and Chinese hamster ovary cell mutagenicity assay (Barber, 1994).
2. Application in Sodium Ion Batteries
Terephthalate derivatives, like sodium terephthalate, have been synthesized and evaluated as anode materials for sodium ion batteries. They exhibit promising electrochemical performance, such as minimal capacity fading over numerous cycles, making them suitable candidates for use in battery technology (Park et al., 2012).
3. Sonochemical Studies
Terephthalate ions are integral to sonochemical studies, particularly in the terephthalate dosimeter, a tool used for measuring hydroxyl radical production. Research has shown that hydroxyl radicals add to terephthalate ions, leading to identifiable products that are useful in understanding the sonolysis of water (Fang et al., 1996).
4. Nucleating Agent in Polymer Processing
Compounds like dicyclohexyl-terephthalamide, closely related to diisopropyl terephthalate, are used as efficient nucleating agents in polymer processing, such as in isotactic polypropylene. They have shown the ability to form special supermolecular structures, enhancing mechanical properties like stiffness and toughness (Horváth et al., 2017).
5. Crystallization Studies in Polymers
Research on polyethylene terephthalate and its crystallization behavior under nonisothermal conditions provides insights into polymer science. This research aids in understanding the crystallization kinetics and the effects of cooling rates on polymers (Wasiak et al., 1999).
6. Biomedical Applications
Studies have explored the use of commercial polymers like polyethylene terephthalate for biomedical applications, particularly in soft tissue replacement. This research emphasizes the importance of polymers as biocompatible materials for medical implants (Puskas & Chen, 2004).
Safety And Hazards
The safety data sheet for a related compound, Diisopropyl methylphosphonate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
While specific future directions for Diisopropyl terephthalate are not mentioned in the search results, there is a growing interest in the biodegradation of plastics, including PET, due to environmental concerns . This suggests that future research may focus on the biodegradability of Diisopropyl terephthalate and its potential uses in sustainable practices.
properties
IUPAC Name |
dipropan-2-yl benzene-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(2)17-13(15)11-5-7-12(8-6-11)14(16)18-10(3)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUDSKSILZNHRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214428 | |
Record name | Terephthalic acid, diisopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl terephthalate | |
CAS RN |
6422-84-0 | |
Record name | 1,4-Bis(1-methylethyl) 1,4-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6422-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terephthalic acid, diisopropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006422840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terephthalic acid, diisopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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